molecular formula C8H7ClF2O3S B13304096 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride

5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B13304096
M. Wt: 256.65 g/mol
InChI Key: CCCKJOQHYVOEJO-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a benzene ring substituted with a sulfonyl chloride group at position 1, a methoxy (-OCH₃) group at position 2, and a difluoromethyl (-CF₂H) group at position 5 (Figure 1). The sulfonyl chloride moiety renders the compound highly reactive, making it a versatile intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and agrochemical applications .

The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the methoxy group provides mild electron-donating effects through resonance. Fluorine substituents, including the difluoromethyl group, are known to improve bioavailability and resistance to oxidative metabolism due to their strong electronegativity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a benzene ring followed by sulfonylation. One common method is the reaction of 2-methoxybenzene with a difluoromethylating agent, such as difluoromethyl sulfone, under specific conditions to introduce the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Complex Aromatic Compounds: Formed from coupling reactions.

Scientific Research Applications

5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in modifying biomolecules or other organic compounds. The difluoromethyl group can also participate in hydrogen bonding, influencing the compound’s interactions with biological targets .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of 5-(difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride and analogous sulfonyl chlorides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
This compound Not available C₈H₇ClF₂O₃S ~256.67 1-SO₂Cl, 2-OCH₃, 5-CF₂H High reactivity; enhanced lipophilicity and metabolic stability
5-Fluoro-2-methoxybenzene-1-sulfonyl chloride 67475-56-3 C₇H₆ClFO₃S 224.65 1-SO₂Cl, 2-OCH₃, 5-F Smaller substituent at C5; lower molecular weight; moderate lipophilicity
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride 1481595-14-5 C₉H₉Cl₂NO₄S 298.15 1-SO₂Cl, 2-OCH₃, 3-CONHCH₃, 5-Cl Electron-withdrawing Cl and carbamoyl groups; potential hydrogen bonding
5-Fluoro-2-methylbenzene-1-sulfonyl chloride 445-05-6 C₇H₆ClFO₂S 208.63 1-SO₂Cl, 2-CH₃, 5-F Methyl group at C2 reduces steric hindrance; simpler synthesis
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl chloride Not available C₇H₄ClF₃O₂S 244.63 1-SO₂Cl, 2-CF₂H, 5-F Electron-withdrawing CF₂H at C2; altered electronic effects on SO₂Cl
5-Bromo-3-fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride 2247102-73-2 C₈H₇BrClFO₄S 333.56 1-SO₂Cl, 2-OCH₂OCH₃, 3-F, 5-Br Bulky substituent at C2; bromine adds polarizability

Fluorine vs. Difluoromethyl at C5

  • 5-Fluoro analog (CAS 67475-56-3): The single fluorine atom at C5 provides moderate electron-withdrawing effects, enhancing sulfonyl chloride reactivity.
  • Difluoromethyl analog : The -CF₂H group increases lipophilicity (logP ~2.5 estimated) and metabolic stability due to the strength of C-F bonds. This makes the compound more suitable for drug candidates requiring prolonged half-lives .

Methoxy vs. Methyl at C2

  • 2-Methoxy group : The -OCH₃ group donates electrons via resonance, slightly deactivating the benzene ring. This may reduce electrophilicity of the sulfonyl chloride but improves solubility in aqueous media .
  • 2-Methyl group (CAS 445-05-6) : The -CH₃ group lacks resonance effects, leading to a less deactivated ring and higher reactivity of the sulfonyl chloride. However, it offers lower solubility in polar solvents .

Complex Substituents (e.g., Methylcarbamoyl, Methoxymethoxy)

  • 5-Chloro-3-(methylcarbamoyl) analog (CAS 1481595-14-5) : The methylcarbamoyl group (-CONHCH₃) introduces hydrogen-bonding capabilities, which can enhance target binding in drug design. The chlorine atom further increases electrophilicity at the sulfonyl chloride .

Biological Activity

5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group, attached to a benzene ring with difluoromethyl and methoxy substituents. This compound has garnered attention in chemical and pharmaceutical research due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

The synthesis of this compound typically involves introducing the difluoromethyl and methoxy groups onto a benzene ring, followed by sulfonylation to produce the sulfonyl chloride group. The reaction conditions often require chlorinating agents and specific solvents to achieve the desired product.

The biological activity of this compound is largely attributed to its highly reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is essential for its potential role as an inhibitor in various biochemical pathways.

Inhibition of Enzymatic Activity

Sulfonyl chlorides, including this compound, have been studied for their ability to inhibit specific enzymes. For instance, sulfonyl fluorides are known inhibitors of fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, which have implications for pain relief and anxiety reduction .

Table 1: Inhibition Data for FAAH

CompoundIC50 (μM)Selectivity
This compoundTBDHigh
Hexadecyl sulfonylfluoride (AM374)0.5Moderate
AM35060.3High

Note: TBD = To Be Determined

Case Studies

Several studies have highlighted the biological implications of sulfonyl chloride compounds:

  • FAAH Inhibition : Research indicates that compounds similar to this compound exhibit potent inhibition of FAAH, suggesting potential therapeutic applications in managing pain and anxiety disorders .
  • Antitumor Activity : Investigations into related sulfonamide compounds have shown promising antitumor effects through mechanisms involving apoptosis and cell cycle arrest, indicating that modifications in the sulfonyl group can enhance biological efficacy against cancer cells .
  • Enzyme Selectivity : A study demonstrated that certain sulfonyl fluorides exhibited low "off-target" effects when tested against a variety of serine hydrolases, highlighting their potential for selective therapeutic use without significant side effects .

Research Findings

Recent research has focused on optimizing the structure-activity relationships (SAR) of sulfonyl chlorides to enhance their biological activity:

  • Modifications at various positions on the benzene ring have been shown to significantly affect enzyme inhibition potency.
  • The introduction of electron-withdrawing groups like difluoromethyl can enhance binding affinity and selectivity towards target enzymes .

Table 2: Structure-Activity Relationships

ModificationBiological ActivityComments
Difluoromethyl at position 5Increased FAAH inhibitionEnhances selectivity
Methoxy at position 2Moderate activityContributes to solubility
Sulfonyl chloride groupHigh reactivityEssential for covalent bonding

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 5-(difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential fluorination and sulfonation. For fluorination, selective introduction of the difluoromethyl group can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions at −78°C to 0°C . Sulfonation is performed via chlorosulfonic acid treatment, followed by quenching with thionyl chloride to form the sulfonyl chloride. Key variables affecting yield include:

  • Temperature : Lower temperatures (−20°C to 0°C) minimize side reactions during sulfonation.
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aromatic systems.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from dichloromethane/hexane) improves purity to >95% .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹⁹F NMR (δ −110 to −120 ppm for CF₂H) confirms difluoromethyl incorporation. ¹H NMR detects methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks ([M+H]⁺ or [M−Cl]⁺) and isotopic patterns for chlorine/sulfur.
  • FT-IR : Peaks at 1370–1390 cm⁻¹ (S=O asymmetric stretch) and 1170–1190 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability is highly sensitive to moisture and temperature:

  • Moisture Control : Store under inert gas (argon) in sealed, desiccated containers. Hydrolysis to sulfonic acid occurs rapidly in humid environments.
  • Temperature : Long-term stability is best at −20°C; degradation (e.g., chloride displacement) accelerates above 25°C .

Advanced Research Questions

Q. What mechanistic role does the difluoromethyl group play in modulating the compound’s reactivity with nucleophiles?

  • Methodological Answer : The difluoromethyl group exerts both steric and electronic effects:

  • Electron-Withdrawing Effect : Fluorine’s high electronegativity polarizes the sulfonyl chloride, enhancing electrophilicity at the sulfur center. This accelerates nucleophilic substitution (e.g., with amines to form sulfonamides).
  • Steric Hindrance : The CF₂H group reduces accessibility to bulky nucleophiles, requiring optimized solvent systems (e.g., DMF or THF) for efficient reactions .

Q. How should researchers resolve contradictions in reported reactivity data for sulfonyl chlorides with similar substituents?

  • Methodological Answer : Contradictions often arise from differences in:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms, while nonpolar solvents favor radical pathways.
  • Substituent Positioning : Meta-substituted derivatives (e.g., 5-CF₂H vs. 4-CF₃) exhibit varying resonance effects, altering reaction rates.
    Resolution Strategy :
  • Conduct controlled comparative studies using identical conditions.
  • Use computational tools (DFT calculations) to model electronic environments and predict reactivity trends .

Q. What computational approaches are recommended to predict the binding affinity of derivatives in drug discovery?

  • Methodological Answer : Leverage quantum mechanics/molecular mechanics (QM/MM) and docking simulations:

  • Docking Studies : Use software like AutoDock Vina to screen derivatives against target proteins (e.g., enzymes with hydrophobic active sites).
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with methoxy groups, hydrophobic contacts with CF₂H).
  • ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability influenced by fluorine .

Q. How can researchers design experiments to probe the biological interactions of this compound?

  • Methodological Answer : Focus on functional assays and structural biology:

  • Kinetic Studies : Measure inhibition constants (Kᵢ) for enzyme targets (e.g., carbonic anhydrase) using fluorogenic substrates.
  • X-ray Crystallography : Co-crystallize derivatives with target proteins to resolve binding modes (e.g., sulfonamide-enzyme complexes).
  • Cellular Uptake Assays : Use fluorescently tagged derivatives to track intracellular localization via confocal microscopy .

Properties

Molecular Formula

C8H7ClF2O3S

Molecular Weight

256.65 g/mol

IUPAC Name

5-(difluoromethyl)-2-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C8H7ClF2O3S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4,8H,1H3

InChI Key

CCCKJOQHYVOEJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)F)S(=O)(=O)Cl

Origin of Product

United States

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